8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a methoxypropyl group, multiple methyl groups, and a phenylethyl group attached to the imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine ring system.
Introduction of Substituents: The methoxypropyl, trimethyl, and phenylethyl groups are introduced through various alkylation and substitution reactions. These steps often require the use of reagents such as alkyl halides, Grignard reagents, or organolithium compounds.
Purification: The final product is purified using techniques like recrystallization, column chromatography, or HPLC to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for maximum yield and efficiency, often involving:
Controlled Temperature and Pressure: To ensure the stability of intermediates and the final product.
Catalysts: To enhance reaction rates and selectivity.
Automated Systems: For precise control over reaction parameters and to ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, often at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Requires appropriate solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon for hydrogenation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the replacement of specific functional groups with new substituents.
Scientific Research Applications
8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to Active Sites: The phenylethyl and methoxypropyl groups can interact with specific amino acid residues in the active sites of enzymes.
Modulate Pathways: By binding to receptors, it can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione shares similarities with other imidazo[2,1-f]purines, such as:
- This compound
- This compound
Uniqueness
- Structural Features : The specific combination of methoxypropyl, trimethyl, and phenylethyl groups makes it unique compared to other imidazo[2,1-f]purines.
- Chemical Properties : Its distinct reactivity and interaction with biological targets set it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(3-methoxypropyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-15-16(2)27-18-19(23-21(27)25(15)12-8-14-30-4)24(3)22(29)26(20(18)28)13-11-17-9-6-5-7-10-17/h5-7,9-10H,8,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGSSVPEMZICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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